molecular formula C9H8ClN3O B1604683 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 886365-74-8

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B1604683
CAS No.: 886365-74-8
M. Wt: 209.63 g/mol
InChI Key: KFBPWVGVJYBSGY-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has shown promise in medicinal applications, particularly in the development of antitumor agents . Studies indicate that it acts as a dual inhibitor of Mer and c-Met kinases, which are often overexpressed in tumors. For instance, one study reported IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM for its inhibitory activity against these kinases.

Key Findings:

  • Anticancer Activity: Effective against various cancer cell lines.
  • Mechanism of Action: Interacts with biological targets such as enzymes and receptors.

Antimicrobial Properties

The oxadiazole ring is known for its diverse biological activities, including antimicrobial and antifungal properties. Compounds containing oxadiazole structures have been investigated for their effectiveness against various pathogens. The presence of the chloromethyl group may enhance these biological activities.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create various derivatives through chemical modifications.

Case Studies

Several studies have documented the applications of this compound in various contexts:

  • Antitumor Drug Development: Research focusing on the synthesis and evaluation of derivatives targeting Mer and c-Met kinases has highlighted the compound's potential as an effective therapeutic agent.
  • Antimicrobial Activity Assessment: Studies have demonstrated its effectiveness against specific bacterial strains and fungi, supporting its use in developing new antimicrobial agents.
  • Chemical Synthesis Innovations: As a versatile building block in organic synthesis, it has been utilized to create novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and specificity. The aniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)benzene

Uniqueness

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of both the chloromethyl group and the aniline moiety. This combination allows for a wide range of chemical modifications and applications. The chloromethyl group is particularly reactive, enabling the synthesis of various derivatives through nucleophilic substitution reactions .

Biological Activity

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, with the chemical formula C9H8ClN3OC_9H_8ClN_3O and CAS number 886365-74-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is often associated with anticancer properties and has been explored for its ability to inhibit various biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically, studies have shown that this compound may act through several mechanisms:

  • Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines.
  • Apoptosis Induction : It has been reported to induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascades.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.

Anticancer Activity

A study highlighted the compound's effectiveness against human leukemia cell lines such as CEM-13 and U-937. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference Compound
CEM-130.65Doxorubicin
U-9372.41Doxorubicin

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : Flow cytometry assays demonstrated that the compound effectively induces apoptosis in MCF-7 breast cancer cells via increased p53 expression and caspase-3 activation .
  • Inhibition of Carbonic Anhydrases : The compound has shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have evaluated the biological activity of oxadiazole derivatives:

  • Study on Breast Cancer Cells : In vitro studies indicated that compounds similar to this compound exhibit higher cytotoxicity against MCF-7 cells than standard treatments .
  • Molecular Docking Studies : Computational studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer pathways. These interactions suggest a potential for developing novel therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, and what reagents are critical for its formation?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving chloroacetyl chloride. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields chloromethyl-oxadiazole derivatives . Another approach involves reacting precursor amidoximes with chloroacetyl chloride in dry toluene or pyridine under reflux (6–12 hours), followed by recrystallization . Key reagents include chloroacetyl chloride (introducing the chloromethyl group) and bases like triethylamine or pyridine to drive the reaction.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to the reactive chloromethyl group (-CH2Cl), the compound is prone to hydrolysis and nucleophilic substitution. Storage under inert atmospheres (argon/nitrogen) at low temperatures (−20°C) in anhydrous solvents (e.g., dry DCM or toluene) is recommended. Stability tests via TLC or HPLC should be conducted periodically .

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer : Chloromethyl derivatives may release toxic HCl upon decomposition. Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for aniline derivatives (e.g., 2,6-di(propan-2-yl)aniline) for guidance on spill management and first aid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Parameters to optimize include:

  • Solvent : Dry toluene or pyridine enhances reactivity by minimizing side reactions .
  • Temperature : Reflux (110–120°C) balances reaction rate and decomposition.
  • Catalyst : Triethylamine accelerates cyclization by scavenging HCl .
  • Reaction Time : Monitor via TLC; extended reflux (≥6 hours) may improve yield but risks byproduct formation .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .
  • NMR : ¹H/¹³C NMR to identify the aniline NH2 (δ 5.2–5.5 ppm) and chloromethyl CH2Cl (δ 4.3–4.6 ppm) .
  • HRMS : Confirm molecular mass (exact mass: 209.035 Da for C9H8ClN3O) .

Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The -CH2Cl group undergoes nucleophilic substitution (e.g., with NaN3 to form azides) or elimination under basic conditions. For example, in energetic materials research, substitution with azidomethyl groups enhances detonation velocity . Kinetic studies (e.g., monitoring via ¹H NMR) can quantify reaction rates with different nucleophiles .

Q. What contradictions exist in reported synthesis methods, and how can they be resolved?

  • Methodological Answer : Discrepancies in solvent choice (triethylamine vs. pyridine) and reaction time (4 vs. 6 hours) may arise from precursor purity or scale effects. Systematic reproducibility studies under controlled conditions (e.g., varying solvents/catalysts) with HPLC purity analysis are recommended .

Q. What role does this compound play in the development of high-energy materials?

  • Methodological Answer : Its chloromethyl group serves as a precursor for azidomethyl-functionalized derivatives, which are key in liquid rocket propellants. For example, NaN3 substitution yields 4,5-bis(5-(azidomethyl)-1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole, a high-energy-density compound .

Q. Methodological Considerations Table

Aspect Key Parameters References
Synthesis Chloroacetyl chloride, reflux (6–12 h), dry toluene
Stability Storage at −20°C under inert gas
Functionalization NaN3 substitution, azidomethyl derivatives
Analytical Confirmation X-ray (SHELX), ¹H NMR, HRMS

Q. Key Research Gaps and Recommendations

  • Mechanistic Studies : Detailed kinetic analyses of substitution reactions (e.g., SN2 vs. radical pathways) are lacking.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) data for decomposition thresholds is needed for safety protocols.
  • Biological Activity : Limited data on pharmacological potential; explore via molecular docking with oxadiazole-targeted enzymes (e.g., bacterial enoyl-ACP reductase) .

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPWVGVJYBSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649653
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-74-8
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

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